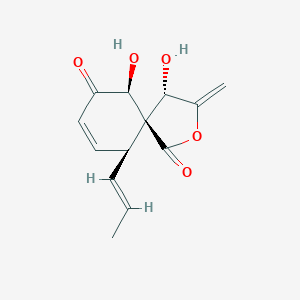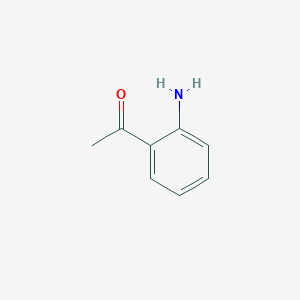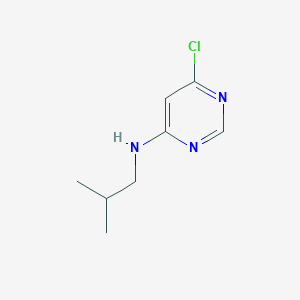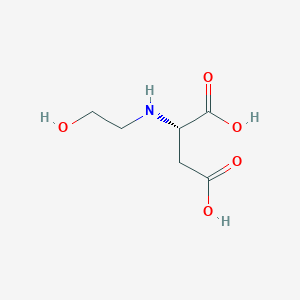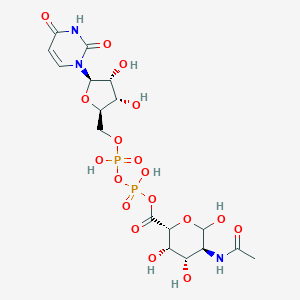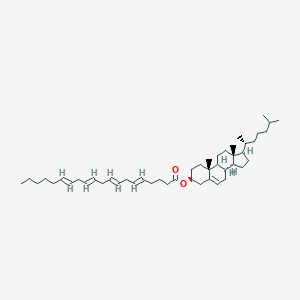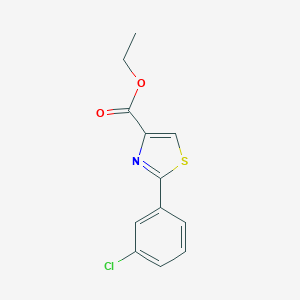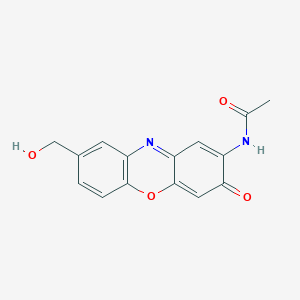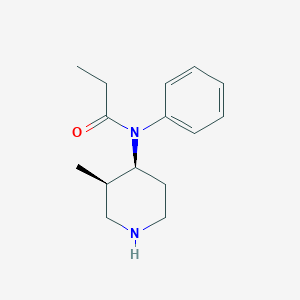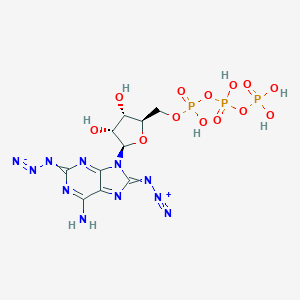
2,8-Diazidoadenosine 5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Diazidoadenosine 5'-triphosphate (N3-ATP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. N3-ATP is a derivative of adenosine triphosphate (ATP), which is an essential molecule involved in cellular energy metabolism. N3-ATP is a powerful tool for studying the mechanisms of various biochemical processes due to its ability to selectively modify ATP-binding proteins.
Aplicaciones Científicas De Investigación
2,8-Diazidoadenosine 5'-triphosphate has a wide range of applications in biochemical research. It can be used to selectively label ATP-binding proteins and study their function in various cellular processes. 2,8-Diazidoadenosine 5'-triphosphate has been used to investigate the mechanisms of protein kinase activity, DNA replication, and RNA transcription. It has also been used to study the structure and function of ion channels, G protein-coupled receptors, and transporters.
Mecanismo De Acción
2,8-Diazidoadenosine 5'-triphosphate acts as a photoaffinity label for ATP-binding proteins. Upon exposure to UV light, the azide group in 2,8-Diazidoadenosine 5'-triphosphate forms a highly reactive nitrene intermediate, which can covalently modify nearby amino acid residues in the ATP-binding site of a protein. This modification results in the formation of a stable adduct between 2,8-Diazidoadenosine 5'-triphosphate and the protein, which can be detected and analyzed using various biochemical techniques.
Biochemical and Physiological Effects
The covalent modification of ATP-binding proteins by 2,8-Diazidoadenosine 5'-triphosphate can have various biochemical and physiological effects. For example, the modification of a protein kinase by 2,8-Diazidoadenosine 5'-triphosphate can lead to the inhibition or activation of its activity, depending on the location and nature of the modification. Similarly, the modification of an ion channel or transporter by 2,8-Diazidoadenosine 5'-triphosphate can alter its function and affect cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,8-Diazidoadenosine 5'-triphosphate in lab experiments has several advantages and limitations. One of the main advantages is its high selectivity for ATP-binding proteins, which allows for the specific labeling and analysis of these proteins in complex mixtures. Another advantage is its versatility, as it can be used to study a wide range of proteins and cellular processes. However, one limitation of 2,8-Diazidoadenosine 5'-triphosphate is its potential for nonspecific labeling of proteins, which can lead to false-positive results. Additionally, the use of UV light for the activation of 2,8-Diazidoadenosine 5'-triphosphate can cause damage to cells and proteins, which must be carefully controlled.
Direcciones Futuras
The use of 2,8-Diazidoadenosine 5'-triphosphate in biochemical research is still evolving, and several future directions can be envisioned. One direction is the development of new methods for the synthesis of 2,8-Diazidoadenosine 5'-triphosphate, which can improve its yield and purity. Another direction is the application of 2,8-Diazidoadenosine 5'-triphosphate in the study of protein-protein interactions, which can provide insights into the complex signaling networks that regulate cellular processes. Additionally, the use of 2,8-Diazidoadenosine 5'-triphosphate in live-cell imaging and proteomics studies can further expand its applications and contribute to the understanding of cellular function and disease mechanisms.
Conclusion
In conclusion, 2,8-Diazidoadenosine 5'-triphosphate (2,8-Diazidoadenosine 5'-triphosphate) is a powerful tool for studying the mechanisms of various biochemical processes. Its ability to selectively label ATP-binding proteins has made it a valuable reagent in biochemical research, and its applications are still expanding. The synthesis of 2,8-Diazidoadenosine 5'-triphosphate requires careful control of reaction conditions, and its use in lab experiments has both advantages and limitations. Further research is needed to fully explore the potential of 2,8-Diazidoadenosine 5'-triphosphate in the study of cellular function and disease mechanisms.
Métodos De Síntesis
The synthesis of 2,8-Diazidoadenosine 5'-triphosphate involves the reaction of ATP with sodium azide (NaN3) in the presence of copper(II) sulfate (CuSO4). The reaction proceeds through a series of steps, including the formation of intermediate compounds, and requires careful control of reaction conditions to obtain a high yield of 2,8-Diazidoadenosine 5'-triphosphate. The synthesis of 2,8-Diazidoadenosine 5'-triphosphate has been optimized by various research groups, and several methods are available in the literature.
Propiedades
Número CAS |
137705-53-4 |
|---|---|
Nombre del producto |
2,8-Diazidoadenosine 5'-triphosphate |
Fórmula molecular |
C10H14N11O13P3 |
Peso molecular |
589.21 g/mol |
Nombre IUPAC |
[[6-amino-8-diazonioimino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-2-ylidene]hydrazinylidene]azanide |
InChI |
InChI=1S/C10H14N11O13P3/c11-6-3-7(16-9(15-6)17-19-12)21(10(14-3)18-20-13)8-5(23)4(22)2(32-8)1-31-36(27,28)34-37(29,30)33-35(24,25)26/h2,4-5,8,22-23H,1H2,(H6-,11,12,15,17,24,25,26,27,28,29,30)/t2-,4-,5-,8-/m1/s1 |
Clave InChI |
XOLZTRMRXUOXCO-UMMCILCDSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NN=[N-])N=C(C3=NC2=N[N+]#N)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES |
C(C1C(C(C(O1)N2C3=NC(=NN=[N-])N=C(C3=NC2=N[N+]#N)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canónico |
C(C1C(C(C(O1)N2C3=NC(=NN=[N-])N=C(C3=NC2=N[N+]#N)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Sinónimos |
2,8-diazido-ATP 2,8-diazidoadenosine 5'-triphosphate 2,8-DiN3ATP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



